- Preparation of carbapenem derivatives for use as antibacterial agents, World Intellectual Property Organization, , ,
Cas no 91893-69-5 (2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride)

91893-69-5 structure
Nom du produit:2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride
Numéro CAS:91893-69-5
Le MF:C4H13ClN2O2S
Mégawatts:188.676218748093
MDL:MFCD04112919
CID:1087639
PubChem ID:23448789
2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Amino-N,N-dimethylethanesulfonamide hydrochloride
- 2-AMINO-N,N-DIMETHYLETHANE-1-SULFONAMIDE HYDROCHLORIDE
- Ethanesulfonamide, 2-amino-N,N-dimethyl-, monohydrochloride (9CI)
- 2-[(Dimethylamino)sulfonyl]ethanaminium chloride
- N,N-Dimethyl-2-aminoethanesulfonamide hydrochloride
- 2-amino-N,N-dimethylethanesulfonamide;hydrochloride
- MFCD04112919
- 2-amino-N,N-dimethylethanesulfonamidehydrochloride
- 12N-837
- CS-0151270
- C4H13ClN2O2S
- SY198278
- DB-116586
- 91893-69-5
- 2-Amino-N,N-dimethylethanesulfonamide hydrochloride, AldrichCPR
- AKOS015848166
- 2-azanyl-N,N-dimethyl-ethanesulfonamide hydrochloride
- 2-Amino-N,N-dimethylethanesulfonamide HCl
- EN300-218219
- DTXSID60634264
- 2-Amino-N,N-dimethylethane-1-sulfonamide--hydrogen chloride (1/1)
- Z2168496088
- SCHEMBL3763700
- A844092
- Ethanesulfonamide, 2-amino-N,N-dimethyl-, monohydrochloride
- 2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride
-
- MDL: MFCD04112919
- Piscine à noyau: 1S/C4H12N2O2S.ClH/c1-6(2)9(7,8)4-3-5;/h3-5H2,1-2H3;1H
- La clé Inchi: PIZGQSWCZNVPFH-UHFFFAOYSA-N
- Sourire: Cl.O=S(CCN)(N(C)C)=O
Propriétés calculées
- Qualité précise: 188.0386265g/mol
- Masse isotopique unique: 188.0386265g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 10
- Nombre de liaisons rotatives: 3
- Complexité: 156
- Nombre d'unités de liaison covalente: 2
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 71.8Ų
2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-218219-0.25g |
2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride |
91893-69-5 | 95% | 0.25g |
$35.0 | 2023-09-16 | |
Enamine | EN300-218219-10.0g |
2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride |
91893-69-5 | 95% | 10g |
$600.0 | 2023-05-31 | |
Apollo Scientific | OR310074-1g |
2-Amino-N,N-dimethylethane-1-sulfonamide hydrochloride |
91893-69-5 | 1g |
£359.00 | 2025-02-19 | ||
eNovation Chemicals LLC | D759637-5g |
Ethanesulfonamide, 2-amino-N,N-dimethyl-, monohydrochloride |
91893-69-5 | 95+% | 5g |
$1060 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1221910-10g |
2-Amino-N,N-dimethylethanesulfonamide hydrochloride |
91893-69-5 | 95% | 10g |
¥13995.00 | 2024-04-25 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RE015-200mg |
2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride |
91893-69-5 | 95+% | 200mg |
613.0CNY | 2021-07-17 | |
abcr | AB218223-10 g |
2-Amino-N,N-dimethylethanesulfonamide hydrochloride, 95%; . |
91893-69-5 | 95% | 10g |
€701.50 | 2023-06-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RE015-1g |
2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride |
91893-69-5 | 95+% | 1g |
2044.0CNY | 2021-07-17 | |
Apollo Scientific | OR310074-500mg |
2-Amino-N,N-dimethylethane-1-sulfonamide hydrochloride |
91893-69-5 | 500mg |
£186.00 | 2023-09-02 | ||
TRC | A638398-1000mg |
2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride |
91893-69-5 | 1g |
$ 391.00 | 2023-04-19 |
2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol , Water ; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Référence
Méthode de production 2
Conditions de réaction
Référence
- Preparation of quinazolines and related heterocyclic compounds as histamine receptor ligands and their therapeutic use, European Patent Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol , Water ; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Référence
- Synthesis and QSAR of Quinazoline Sulfonamides As Highly Potent Human Histamine H4 Receptor Inverse AgonistsJournal of Medicinal Chemistry, 2010, 53(6), 2390-2400,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 7 h, reflux
Référence
- Synthesis and antiviral, insecticidal, and fungicidal activities of gossypol derivatives containing alkylimine, oxime or hydrazine moietyBioorganic & Medicinal Chemistry, 2016, 24(3), 474-483,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ; 1.5 h, rt → 90 °C; cooled; overnight, rt
Référence
- Preparation of hydroxynaphthyridinone carboxamides useful as HIV integrase inhibitors, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
Référence
- Quinazolines and related heterocyclic compounds, and their therapeutic use, United States, , ,
Méthode de production 7
Conditions de réaction
Référence
- N-Nitroso compounds, compositions containing these compounds, and methods of treatment with them, European Patent Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol , Water ; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Référence
- Preparation of quinazolines and related heterocyclic compounds as histamine receptor ligands and their therapeutic use, World Intellectual Property Organization, , ,
2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride Raw materials
- Carbamic acid, [2-[(dimethylamino)sulfonyl]ethyl]-, phenylmethyl ester
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylethanesulfonamide
2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride Preparation Products
2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride Littérature connexe
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
91893-69-5 (2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride) Produits connexes
- 91893-70-8(2-Amino-N,N-dimethylethanesulfonamide)
- 1806382-44-4(2-Bromo-1-(2-(bromomethyl)-4-(difluoromethyl)phenyl)propan-1-one)
- 5896-54-8(Sodium Pentadecylsulfonate)
- 2229407-01-4(1-1-(3-methylpyridin-4-yl)cyclopropylethan-1-ol)
- 1935922-03-4(methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate)
- 109570-04-9(N2-Lauroyl-L-glutamine)
- 1534056-90-0(3-amino-3-2-(propan-2-yl)-1,3-thiazol-4-ylpropanoic acid)
- 885949-95-1(3-(2,3-Dichlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid)
- 1536565-60-2(3-(4-chlorophenyl)-3-methylbutyl(methyl)amine)
- 2287286-17-1(7-bromo-4-methoxy-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazole)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:91893-69-5)2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride

Pureté:99%/99%/99%
Quantité:1g/5g/10g
Prix ($):217.0/722.0/1155.0